![molecular formula C24H31N7O4S B2754313 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)acetamide CAS No. 1015860-80-6](/img/structure/B2754313.png)
2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)acetamide
描述
2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)acetamide is a complex organic compound that features a unique combination of pyrazole, triazoloquinazoline, and acetamide moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the construction of the triazoloquinazoline core, and finally the introduction of the acetamide group. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts.
科学研究应用
Medicinal Chemistry
Research indicates that this compound exhibits potential as a therapeutic agent against various diseases. Key areas of interest include:
- Anticancer Activity : Studies have shown that the compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases .
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various pathogens, demonstrating promising results in inhibiting microbial growth .
The compound's biological activities are linked to its ability to interact with specific molecular targets:
- Mechanism of Action : It may inhibit specific enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects .
Industrial Applications
The compound is also utilized in the development of new materials and as a precursor for synthesizing other valuable compounds. Its unique structure allows it to serve as a building block for more complex molecules in organic synthesis and coordination chemistry .
Case Study 1: Anticancer Research
In vitro studies demonstrated that 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)acetamide exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through ROS generation.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum activity profile, with effective inhibition observed at low concentrations.
作用机制
The mechanism of action of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) and activating caspases .
相似化合物的比较
Similar compounds to 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)acetamide include:
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))amine These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities .
生物活性
The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)acetamide is a complex organic molecule that combines multiple pharmacophores. This article explores its biological activities, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 585.61 g/mol. The structure features a pyrazole ring, triazole moiety, and a sulfanyl group, indicating potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C27H26F3N7O3S |
Molecular Weight | 585.61 g/mol |
CAS Registry Number | 6788-63-2 |
Solubility | Soluble in DMSO |
The compound's biological activity can be attributed to its structural components:
- Pyrazole and Triazole Moieties : Known for their anti-inflammatory and anticancer properties, these rings can inhibit various enzymes and pathways involved in tumor growth and inflammation.
- Sulfanyl Group : This functional group may enhance the compound's ability to interact with thiol groups in proteins, potentially leading to increased bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values indicate effective inhibition at low concentrations.
- Hep-2 (laryngeal cancer) : Similar compounds have demonstrated IC50 values around 3.25 mg/mL against Hep-2 cells .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been observed in various assays:
- Inhibition of COX Enzymes : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, reducing prostaglandin synthesis and inflammation.
- Cytokine Modulation : Studies indicate that related compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Properties
Some derivatives of the compound have shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the triazole moiety is particularly noted for enhancing antibacterial action .
Study 1: Anticancer Efficacy
A study investigating the anticancer efficacy of pyrazole-based compounds revealed that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against cancer cell lines. The presence of methoxy groups was correlated with increased activity due to better solubility and interaction with cellular targets .
Study 2: Inflammation Models
In preclinical models of inflammation, compounds similar to the target molecule were administered to evaluate their effects on edema formation. Results showed a significant reduction in paw swelling in treated animals compared to controls, suggesting strong anti-inflammatory properties .
常见问题
Q. Basic: What are the critical considerations for synthesizing this compound, and how can yield be optimized?
Answer:
The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Reaction Conditions : Temperature (e.g., 60–80°C for cyclocondensation), solvent selection (polar aprotic solvents like DMF for solubility), and reaction time (24–48 hours for complete conversion) .
- Purification : High-performance liquid chromatography (HPLC) is essential for isolating the final product due to its complex heterocyclic structure. Gradient elution with acetonitrile/water (70:30 v/v) is recommended .
- Yield Optimization : Pre-activation of intermediates (e.g., thiolation agents) and sequential addition of substituents (e.g., 3,5-dimethylpyrazole) reduce side reactions .
Q. Basic: How is the molecular structure of this compound characterized, and what techniques validate its purity?
Answer:
- Structural Characterization :
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., methoxypropyl and pyrazole groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 567.21 for [M+H]) .
- Purity Validation :
- HPLC Purity : ≥95% purity threshold with retention time consistency .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Q. Advanced: How can researchers resolve contradictions in biological activity data across similar triazoloquinazoline derivatives?
Answer:
Contradictions often arise from:
- Structural Variability : Minor substituent changes (e.g., methoxy vs. nitro groups) alter binding affinity. For example, 3,5-dimethylpyrazole enhances steric hindrance compared to phenyl analogs, reducing off-target interactions .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or solvent carriers (DMSO concentration thresholds) affect IC values. Standardize protocols using CLSI guidelines .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (ANOVA with Tukey’s post-hoc test) to mitigate variability .
Q. Advanced: What computational strategies are effective for predicting this compound’s reactivity and target interactions?
Answer:
- Density Functional Theory (DFT) : Models electron distribution at the sulfanyl group, predicting nucleophilic attack sites .
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase targets (e.g., EGFR) using crystal structures from the PDB (e.g., 1M17). Focus on hydrogen bonding with the quinazoline core .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD values >2.5 Å indicate unstable binding .
Q. Advanced: How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Variable Substituents : Systematically modify:
- Pyrazole moiety : Replace 3,5-dimethyl groups with halogens (e.g., Cl, F) to assess electronic effects .
- Sulfanyl linker : Test methylthio vs. ethylthio for steric flexibility .
- Activity Assays :
- Enzymatic Inhibition : Measure IC against purified kinases (e.g., CDK2) .
- Cellular Toxicity : Use MTT assays in primary vs. cancer cell lines to identify selective cytotoxicity .
- Data Analysis : Apply QSAR models (e.g., CoMFA) to correlate substituent parameters (logP, molar refractivity) with activity .
Q. Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
- Solvent for Stock Solutions : DMSO (≥99.9% purity) at –80°C; avoid freeze-thaw cycles (>3 cycles degrade efficacy) .
Q. Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Biochemical Profiling :
- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins .
- Kinase Profiling (KinomeScan) : Screen against 468 kinases to identify off-target effects .
- In Vivo Models :
Q. Basic: What analytical techniques are critical for confirming the compound’s identity post-synthesis?
Answer:
- FT-IR Spectroscopy : Confirm key functional groups (e.g., C=O stretch at 1680–1700 cm for acetamide) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (e.g., CCDC deposition number) .
- Chromatographic Purity : UPLC-MS with a C18 column (2.1 × 50 mm, 1.7 µm) under gradient conditions .
Q. Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Process Optimization :
- Flow Chemistry : Continuous synthesis reduces batch variability and improves heat transfer for exothermic steps .
- Membrane Technologies : Use nanofiltration to remove impurities (e.g., unreacted thiols) during workup .
- Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of key intermediates via Raman spectroscopy .
Q. Advanced: How can researchers integrate high-throughput screening (HTS) with this compound’s unique properties?
Answer:
- Library Design : Include derivatives with modified triazoloquinazoline cores (e.g., 8,9-dimethoxy vs. 8-nitro) .
- Automated Assays : Use 384-well plates for dose-response curves (0.1–100 µM) and robotic liquid handling (e.g., Beckman Coulter Biomek) .
- Data Mining : Apply machine learning (e.g., Random Forest) to prioritize hits based on toxicity and bioavailability predictions .
属性
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O4S/c1-15-11-16(2)30(28-15)9-7-21-27-23-17-12-19(34-4)20(35-5)13-18(17)26-24(31(23)29-21)36-14-22(32)25-8-6-10-33-3/h11-13H,6-10,14H2,1-5H3,(H,25,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAXTUWLDQBSIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NCCCOC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。